Dl-camphoric anhydride
Description
Historical Context of Camphoric Acid and Anhydride (B1165640) in Organic Chemistry
The story of camphoric anhydride is inseparable from the quest to understand the structure of its parent compound, camphor (B46023). The study of camphor and its derivatives was a pivotal challenge for 19th and early 20th-century chemists, driving fundamental advancements in structural theory and stereochemistry.
The journey to determine the structure of camphor was a long and complex process involving numerous researchers. Early in the 19th century, French pharmacist Nicolas Vauquelin first isolated and studied Acidum camphoricum (camphoric acid), obtained through the oxidation of camphor with nitric acid. wikipedia.org This oxidation reaction became a cornerstone of subsequent structural investigations, as understanding the structure of the degradation product, camphoric acid, was key to unlocking the structure of camphor itself. slideshare.netwikipedia.orgslideshare.netslideshare.net
Initial theories, based on the formation of benzene (B151609) derivatives from camphor breakdown, incorrectly suggested a simple six-membered carbon ring. wikisource.org However, the breakthrough came with the work of J. Bredt, who in 1893 proposed that camphor was a bicyclo-heptane derivative. wikisource.org This proposal was based on the analysis of camphoric acid's further degradation products. wikisource.org
The definitive proof of Bredt's formula, and thus the structure of camphor, was delivered by the Finnish chemist Gustav Komppa. In 1903, Komppa achieved the first total synthesis of camphoric acid from diethyl oxalate (B1200264) and 3,3-dimethylpentanoic acid. wikipedia.orgwikipedia.org This landmark synthesis confirmed the structure of camphoric acid and, by extension, that of camphor. wikipedia.orgwikisource.org
| Researcher(s) | Year | Contribution |
| Nicolas Vauquelin | Early 1800s | First to isolate and study camphoric acid from the oxidation of camphor. wikipedia.org |
| Jacobus H. van 't Hoff | 1874 | Proposed the first suggestions for camphoric acid's molecular structure and optical properties. wikipedia.org |
| J. Bredt | 1893 | Proposed the correct bicyclo-heptane derivative structure for camphor based on the degradation products of camphoric acid. wikisource.org |
| A. Haller & Blanc | ~1900 | Demonstrated a semisynthesis of camphor from camphoric acid, further linking the two structures. wikipedia.org |
| Gustav Komppa | 1903-1904 | Completed the first total synthesis of camphoric acid, providing definitive proof of its structure and that of camphor. wikipedia.orgwikipedia.orgwikisource.org |
This table summarizes key historical contributions to the structural elucidation of camphor and its derivative, camphoric acid.
Early studies of camphoric acid and its anhydride were crucial for understanding stereoisomerism. Chemists discovered that camphoric acid exists in multiple optically active forms. wikisource.org The dextrorotatory (d-form) is produced from the oxidation of d-camphor, while the levorotatory (l-form) results from the oxidation of l-borneol. wikisource.org
A significant investigation into the reactivity and stereochemistry of camphoric acid was conducted by J. E. Marsh in 1889. royalsocietypublishing.org Starting with camphoryl chloride prepared from d-camphoric acid, he observed that upon reaction with hot water, half of the material reverted to a new, laevo-rotatory camphoric acid with different physical properties (a trans-isomer), while the other half formed camphoric anhydride, which could be converted back to the original d-camphoric acid (the cis-isomer). royalsocietypublishing.org This work was a pioneering achievement in resolving and understanding the stereochemistry of such compounds before their exact structures were even known. royalsocietypublishing.org
The formation of camphoric anhydride itself, typically through the dehydration of camphoric acid using agents like acetic anhydride, was a fundamental early reaction studied. ontosight.ai Further derivative studies included the work of A. Haller, who showed that the reduction of camphoric anhydride yields campholid, a key intermediate in a synthetic route to camphor itself. wikisource.org These early explorations into the reactions of camphoric acid and its anhydride laid the groundwork for their use as versatile chemical building blocks.
Significance of Camphoric Anhydride in Contemporary Chemical Research
In modern chemistry, camphoric anhydride has transcended its historical role as a structural curiosity. Its inherent chirality, rigid bicyclic structure, and reactive anhydride functionality make it a valuable tool in various research areas. ontosight.aiontosight.ai
Key Research Areas and Findings:
| Field of Research | Application of Camphoric Anhydride | Key Research Findings |
| Asymmetric Synthesis | Chiral Auxiliary | The inherent chirality of camphoric anhydride is used to guide the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure pharmaceutical compounds. ontosight.ai |
| Polymer Science | Monomer | It serves as a monomer for creating advanced polymers. Recent research highlights its use in ring-opening alternating copolymerization (ROAC) to produce perfectly alternating polyesters with elevated thermal properties. researchgate.netnih.gov It is also used to synthesize aliphatic-aromatic copolyesters. fishersci.com |
| Medicinal Chemistry | Synthetic Intermediate | Camphoric anhydride is a building block for various pharmaceutical intermediates. fishersci.comgoogle.com Its derivatives have been investigated for potential biological activities, including antiviral properties against the influenza virus. ontosight.airesearchgate.net |
| Materials Science | Structure-Directing Agent & Additive | It has been used as a structure-guiding agent in the preparation of certain zeolites. google.com In organic photovoltaics, adding camphoric anhydride to polymer-fullerene bulk heterojunctions has been shown to increase the power conversion efficiency by up to 75% by increasing film permittivity and reducing charge transfer state binding energy. acs.org |
| Photochemistry | Photooxidation Product | In studies of polymer-bound camphorquinone (B77051) (a photoinitiator), irradiation in the presence of air leads to the formation of camphoric anhydride structures covalently bound to the polymer backbone. beilstein-journals.orgnih.gov |
This table outlines the significant applications of camphoric anhydride in contemporary chemical research and highlights detailed findings in each area.
The compound's ability to be derived from renewable terpenoid sources also adds to its appeal in the context of green chemistry. researchgate.net From its origins as a clue in a structural puzzle to its current status as a versatile chiral building block and functional monomer, camphoric anhydride continues to be a compound of considerable scientific interest.
Structure
2D Structure
Properties
CAS No. |
595-30-2 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
6,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C10H14O3/c1-5-4-6-8(11)13-9(12)7(5)10(6,2)3/h5-7H,4H2,1-3H3 |
InChI Key |
DLFUZOOSJJODPF-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C(=O)OC2=O |
Canonical SMILES |
CC1(C2CCC1(C(=O)OC2=O)C)C |
Other CAS No. |
76-32-4 595-31-3 595-30-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for Camphoric Anhydride
Classical Dehydration Approaches from Camphoric Acid
The most direct method for synthesizing camphoric anhydride (B1165640) involves the intramolecular dehydration of camphoric acid. This cyclodehydration reaction forms the stable five-membered anhydride ring by eliminating a molecule of water from the two carboxylic acid groups. This transformation is typically facilitated by heat and the use of dehydrating agents.
Acid-Catalyzed Dehydration (e.g., Acetic Anhydride Mediated)
A common and effective method for the preparation of camphoric anhydride is the dehydration of camphoric acid using acetic anhydride. ontosight.ai In this reaction, acetic anhydride serves as both a dehydrating agent and often as the solvent. The process generally involves heating a mixture of camphoric acid and acetic anhydride.
One reported procedure involves heating camphoric acid under reflux with acetic anhydride at temperatures between 140–160°C for 4 to 6 hours, resulting in yields of 70–78%. Another study, using (1S, 3R)-dextrocamphoric acid, achieved a yield of 86% by refluxing with acetic anhydride for 2 hours, followed by cooling crystallization and recrystallization. google.com The reaction proceeds through the formation of a mixed anhydride intermediate, which then undergoes intramolecular acyl substitution to release acetic acid and form the cyclic camphoric anhydride.
Table 1: Research Findings on Acetic Anhydride Mediated Dehydration
| Reactant | Reagent/Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| Camphoric Acid | Acetic Anhydride | 140–160°C | 4–6 hours | 70–78% |
Phosphorus Pentoxide and Thionyl Chloride Mediated Cyclodehydration
Stronger dehydrating agents such as phosphorus pentoxide (P₄O₁₀) and thionyl chloride (SOCl₂) are also employed for the synthesis of anhydrides from dicarboxylic acids. acs.org
Phosphorus pentoxide is a powerful desiccant that reacts exothermically with water to form phosphoric acid. wikipedia.org In the context of anhydride synthesis, it facilitates the dehydration of carboxylic acids by converting the hydroxyl groups into excellent leaving groups, thereby driving the cyclization reaction. echemi.com
Thionyl chloride is another reagent used to prepare anhydrides. acs.orgresearchgate.net While it is commonly used to convert carboxylic acids to acyl chlorides, it can also promote the formation of anhydrides. The reaction of camphoric acid with a related reagent, phosphorus pentachloride (PCl₅), has been shown to produce an intermediate, (-)-(1R,3R)-3-chlorocamphoric anhydride, which can then be further processed. orgsyn.org These reagents are typically used under anhydrous conditions to prevent their rapid hydrolysis.
Advanced Synthetic Routes
Beyond the direct dehydration of camphoric acid, alternative synthetic strategies have been developed. These often involve multi-step pathways that utilize different starting materials and rely on oxidation as a key transformation step.
Oxidation Pathways
A notable multi-step synthesis produces camphoric anhydride from α-pinene, a readily available natural product from turpentine. google.comwikipedia.org This pathway involves the following transformations:
Isomerization and Addition: α-Pinene reacts with dry hydrogen chloride in an addition and isomerization reaction to produce 2-chlorobornane (also known as bornyl chloride). google.comresearchgate.netgoogle.com
Elimination: The resulting 2-chlorobornane undergoes dehydrochlorination in the presence of a strong base to yield the alkene, bornylene (B1203257). researchgate.netresearchgate.net
Oxidation: The final and crucial step is the oxidation of bornylene to form camphoric anhydride. google.com
The oxidation of bornylene is effectively carried out using potassium permanganate (B83412) (KMnO₄) as the oxidant in a mixed solvent system. researchgate.netcaf.ac.cn Detailed studies have optimized the reaction conditions to maximize the yield. The use of an acetic anhydride-water mixture as the solvent has proven particularly effective.
Table 2: Optimized Conditions for the Oxidation of Bornylene to Camphoric Anhydride
| Parameter | Optimal Condition |
|---|---|
| Oxidant | Potassium Permanganate (KMnO₄) |
| Molar Ratio (KMnO₄:Bornylene) | 2.5:1 researchgate.netcaf.ac.cn |
| Solvent System | Acetic Anhydride - Water researchgate.netcaf.ac.cn |
| Solvent Volume Ratio (Acetic Anhydride:Water) | 3:1 researchgate.net |
| Reaction Temperature | 40°C researchgate.netcaf.ac.cn |
| Reaction Time | 4 hours researchgate.netcaf.ac.cn |
| Resulting Yield | >94% researchgate.net |
This method provides a high-yield pathway to camphoric anhydride from an inexpensive and abundant starting material. google.com
Ozonolysis of Camphoryl Silane (B1218182) Alcohol Ether
The synthesis of camphoric anhydride can be achieved through the ozonolysis of camphoryl silane alcohol ether. google.com This method involves the oxidation of the starting material with ozone in a suitable solvent. One documented procedure utilizes methylene (B1212753) dichloride as the solvent, with the reaction carried out at a low temperature of -78 °C. google.com However, this specific process is reported to have a low yield of approximately 10%. google.com
Baeyer-Villager Reaction via Hydroxymethylene Camphor (B46023) Ozonolysis
Another synthetic pathway to camphoric anhydride involves the ozonolysis of hydroxymethylene camphor, which proceeds through a Baeyer-Villager reaction. uark.edursc.org This reaction yields a mixture of camphoric anhydride and camphorquinone (B77051). uark.edu Research has shown that this method can produce a significant amount of camphoric anhydride, with one study reporting a yield of 56%. uark.edu The relative amounts of the two products in the resulting mixture can be analyzed using infrared spectroscopy by comparing the peak heights of their carbonyl stretching bands. uark.edu The Baeyer-Villager oxidation is a well-established reaction for converting ketones to esters or lactones using peracids or other oxidizing agents. nih.gov
Green Chemistry Principles in Camphoric Anhydride Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. This has led to the exploration of enzymatic approaches and solvent-free conditions for the synthesis of camphoric anhydride.
Enzymatic Synthesis Approaches
Enzymatic synthesis offers a greener alternative to traditional chemical methods. Lipase-mediated esterification of camphoric acid in non-aqueous media has been investigated. For instance, Candida antarctica lipase (B570770) B (CAL-B) immobilized on an acrylic resin has been shown to achieve a 65% conversion of camphoric acid to its anhydride at 50°C in 24 hours. Enzymes are also utilized in Baeyer-Villager oxidations, where various monooxygenases can facilitate the reaction, providing a broad range of synthetic applications. nih.gov
Solvent-Free Reaction Conditions
The elimination of organic solvents is a key principle of green chemistry. Solvent-free conditions have been successfully applied to the synthesis of camphoric anhydride. vnu.edu.vnresearchgate.netresearchgate.net One approach involves the direct esterification of camphoric acid via in situ anhydride formation, which does not require a solvent. vnu.edu.vn Another method reports the treatment of carboxylic acids with tosyl chloride in a potassium carbonate medium under solvent-free conditions to produce symmetrical anhydrides in good to excellent yields. researchgate.net
Industrial-Scale Synthesis Considerations
The transition from laboratory-scale synthesis to industrial production requires careful consideration of efficiency, cost, and scalability. Continuous flow systems represent a significant advancement in this area.
Continuous Flow Reactor Systems for Dehydration
For the industrial-scale production of camphoric anhydride from camphoric acid, continuous flow reactor systems offer several advantages over traditional batch processes. These systems often employ tubular reactors with in-line dehydration catalysts, such as zeolite H-Y. Key operational parameters in such a system include a residence time of 30–45 minutes and a pressure of 2–3 bar, with a potential throughput of 50 kg/h . This methodology can lead to a significant reduction in energy consumption, reportedly by as much as 40% compared to batch production. Continuous flow systems can also be designed for other related processes, such as amidation, on a continuous or semi-continuous basis. google.com
Purification Strategies for Industrial Production (e.g., Salt Formation)
The industrial-scale production of camphoric anhydride necessitates robust purification strategies to ensure high purity and remove byproducts and unreacted starting materials. Common impurities can include unreacted camphoric acid, oligomeric byproducts, and residual solvents. A combination of techniques, including recrystallization and chemical conversion of impurities, is often employed. A notable strategy involves the formation of salts, particularly of the parent camphoric acid, to facilitate purification before the final dehydration to the anhydride.
A key challenge in the purification of camphoric anhydride is the removal of its precursor, camphoric acid. If infrared (IR) spectroscopy indicates a significant presence of the acid, a common purification step involves refluxing the crude anhydride in acetic anhydride. chemicalbook.com This process converts the residual camphoric acid into camphoric anhydride. Following the reflux, the mixture is concentrated, and the purified camphoric anhydride crystals are collected, washed with a solvent like petroleum ether, and dried. chemicalbook.com
Recrystallization
Recrystallization is a fundamental and widely used technique for purifying crude camphoric anhydride. The choice of solvent is critical for achieving high purity and yield. Various solvents have been reported for the recrystallization of camphoric anhydride, each with its own advantages.
A Chinese patent outlines a purification process where, after initial workup involving centrifugation to remove manganese dioxide (a byproduct of oxidation), washing with saturated saline, and drying, the crude camphoric anhydride is recrystallized from absolute ethanol. google.com This method claims to yield white crystals of camphoric anhydride with a purity of over 99%. google.com Other documented solvents for recrystallization include ethyl acetate (B1210297) and carbon tetrachloride. ontosight.airsc.org The selection of the recrystallization solvent often depends on the specific impurities present and the desired crystal morphology.
Salt Formation for Purification
An effective strategy for achieving high-purity camphoric anhydride involves the purification of its precursor, camphoric acid, through salt formation. This multi-step process leverages the differential solubility of the salt to separate it from impurities.
A patented method describes a purification process that begins with the formation of a sodium salt of camphoric acid. The key steps of this process are:
Salt Precipitation: Crude camphoric acid is reacted with sodium hydroxide (B78521) (NaOH) in a solvent such as methanol (B129727). This leads to the precipitation of the sodium salt of camphoric acid.
Separation: The precipitated salt is then separated from the solution, which contains the majority of the impurities.
Regeneration and Anhydride Formation: The purified sodium salt is then treated with an acid to regenerate the pure camphoric acid, which can subsequently be dehydrated to form high-purity camphoric anhydride.
This approach has been shown to increase the purity of the final product to 99% by effectively removing residual dicarboxylic acids and other impurities.
The following table summarizes the various purification strategies for camphoric anhydride:
| Purification Method | Description | Key Reagents/Solvents | Reported Purity | Reference |
| Chemical Conversion | Refluxing the crude product to convert residual camphoric acid to the anhydride. | Acetic Anhydride, Petroleum Ether | Not specified | , chemicalbook.com |
| Recrystallization | Dissolving the crude anhydride in a hot solvent and allowing it to crystallize upon cooling. | Absolute Ethanol, Ethyl Acetate, Carbon Tetrachloride | >99% (with ethanol) | google.com, ontosight.ai, rsc.org |
| Salt Formation | Conversion of the precursor camphoric acid to its sodium salt to remove impurities, followed by regeneration and dehydration. | Sodium Hydroxide, Methanol, Acid | 99% |
Structural Elucidation and Stereochemistry of Camphoric Anhydride
Advanced Spectroscopic Characterization
Spectroscopic analysis is fundamental to the structural confirmation of camphoric anhydride (B1165640). Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer a comprehensive view of the molecule's chemical environment and functional groups.
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of camphoric anhydride. Both ¹H and ¹³C NMR provide unique insights into the molecule's structure.
The ¹H NMR spectrum of camphoric anhydride displays distinct signals corresponding to its different proton environments. The presence of three singlet signals confirms the three methyl groups in unique chemical environments. orgsyn.org Multiplet signals are observed for the methylene (B1212753) and methine protons of the bicyclic ring system. orgsyn.orgresearchgate.net
The ¹³C NMR spectrum provides complementary information, showing signals for all ten carbon atoms in the molecule. Notably, two distinct signals in the downfield region are characteristic of the two carbonyl carbons of the anhydride functional group. orgsyn.orgresearchgate.net The remaining signals correspond to the quaternary, methine, methylene, and methyl carbons of the camphor (B46023) framework. orgsyn.orgresearchgate.net
Detailed spectral data from analysis in deuterated chloroform (B151607) (CDCl₃) are presented below. orgsyn.orgresearchgate.net
¹H and ¹³C NMR Spectral Data for Camphoric Anhydride in CDCl₃
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Methyl Protons (CH₃) | 1.07 (s, 3H), 1.14 (s, 3H), 1.36 (s, 3H) | 14.13, 16.0, 17.9, 18.7, 20.2, 20.7 |
| Methylene/Methine Protons (CH₂, CH) | 2.11 (m, 2H), 2.50 (m, 2H), 2.84 (d) | 24.46, 31.5, 33.48, 35.2, 43.7, 53.8, 54.1, 54.33 |
| Carbonyl Carbons (C=O) | Not Applicable | 166.0, 170.3, 172.0 |
Note: 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet. Data compiled from multiple sources, leading to a range of reported values for similar carbon environments. orgsyn.orgresearchgate.net
The Nuclear Overhauser Effect (NOE) is a specialized NMR technique crucial for confirming the stereochemistry and spatial relationships between atoms that are close in space but not necessarily connected through chemical bonds. For camphor derivatives, NOE difference spectroscopy is employed to verify the spatial arrangement of substituents. cdnsciencepub.com This technique relies on measuring the change in intensity of one proton's signal when another nearby proton is irradiated. For instance, a study on a related camphor derivative demonstrated a strong positive NOE correlation between a carbinol proton and a nearby methyl group, which was instrumental in assigning the endo configuration of a hydroxyl group. cdnsciencepub.com This methodology is applicable to camphoric anhydride to confirm the relative orientation of the methyl groups and protons on the bicyclic system, solidifying the understanding of its rigid three-dimensional structure.
Vibrational spectroscopy techniques, including Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The IR spectrum of camphoric anhydride is characterized by distinctive absorption bands that confirm its identity. The most prominent features are two strong carbonyl (C=O) stretching bands, which are characteristic of an anhydride functional group. ucla.eduspectroscopyonline.com One band, corresponding to the symmetric C=O stretch, appears at a higher wavenumber, while the asymmetric C=O stretch appears at a lower wavenumber. orgsyn.orgucla.edugoogle.com The presence of two carbonyl peaks is a hallmark of anhydrides. ucla.eduspectroscopyonline.com Additionally, the spectrum shows C-O stretching bands associated with the anhydride linkage and various C-H stretching and bending vibrations from the alkane backbone of the molecule. orgsyn.orgucla.edu
Characteristic IR Absorption Bands for Camphoric Anhydride
| Frequency (cm⁻¹) | Vibrational Assignment | Intensity |
|---|---|---|
| 2890-2987 | C-H stretch (sp³ hybridized) | Medium-Strong |
| 1821, 1805, 1802 | C=O symmetric stretch (anhydride) | Strong |
| 1773, 1761 | C=O asymmetric stretch (anhydride) | Strong |
| 1386, 1456 | C-H bend (CH₂, CH₃) | Medium |
| 994-1044, 1128 | C-O-C stretch (anhydride) | Strong |
Data compiled from multiple sources. orgsyn.orgucla.edugoogle.com
Infrared spectroscopy can be employed not only for qualitative identification but also for the semiquantitative analysis of reaction mixtures. uark.edu A notable application involves the analysis of a product mixture containing camphoric anhydride and camphor quinone, which can result from the ozonolysis of hydroxymethylene camphor. uark.eduuark.edu
Due to significant overlap in the IR spectra of these two compounds, particularly in their carbonyl absorption regions, standard peak area analysis is not feasible. uark.edu However, a semiquantitative method has been developed that relies on comparing the peak heights of their respective carbonyl stretching bands. uark.eduuark.edu A working curve can be generated by plotting the ratio of the peak intensity of the camphoric anhydride band (around 5.5 microns) to the intensity of the overlapping peak against the known mole fraction of camphoric anhydride in standard mixtures. uark.edu This calibration curve then allows for the determination of the mole fraction of camphoric anhydride in an unknown reaction mixture to within two significant figures, providing a reliable analytical tool for monitoring reaction progress and product composition. uark.edu
Mass Spectrometry (MS and GC-MS)
Mass spectrometry (MS) and its hyphenated technique, Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the structural elucidation of volatile compounds like camphoric anhydride. In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio. tutorchase.comlibretexts.org The fragmentation pattern provides a molecular fingerprint that is invaluable for identification and structural analysis. tutorchase.com
For camphoric anhydride, GC-MS analysis reveals a characteristic fragmentation pattern. While the molecular ion peak (M+) at m/z 182 may be observed, it is often of low abundance due to the molecule's propensity to fragment upon electron ionization. nih.govbu.edu.eg A prominent fragmentation pathway involves the loss of a carboxyl group (COO), leading to a significant peak at m/z 138. Subsequent loss of a methyl group (CH₃) from this fragment results in a peak at m/z 123. google.com Another key fragmentation involves the loss of both a carboxyl and a carbonyl group (CO), yielding a fragment at m/z 110. google.com The base peak, which is the most intense signal in the spectrum, is consistently observed at m/z 95. nih.govgoogle.com Other notable fragments are found at m/z 83, 69, and 55. google.com
The precise conditions for GC analysis, such as the temperature program, are optimized to ensure good separation. A typical method involves an initial oven temperature of 50°C, which is then ramped up to 280°C. google.com This analytical method is not only used for identification but also to assess the purity of camphoric anhydride, which can be synthesized from α-pinene. google.com
Table 1: Characteristic GC-MS Fragmentation of Camphoric Anhydride
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment |
|---|---|---|
| 138 | 27% | [M - COO]⁺ |
| 123 | 20% | [M - COO - CH₃]⁺ |
| 110 | - | [M - COO - CO]⁺ |
| 95 | 100% (Base Peak) | - |
| 83 | 40% | - |
| 69 | 57% | - |
| 55 | 40% | - |
Data sourced from patent CN101906107A describing the synthesis and analysis of camphoric anhydride. google.com
Circular Dichroism (CD) Spectroscopy and Solvent Dependence
Circular Dichroism (CD) spectroscopy is an essential chiroptical technique for studying chiral molecules like camphoric anhydride. It measures the differential absorption of left and right circularly polarized light by a sample. unipi.it Anhydrides and imides are chromophores whose chiroptical properties have been a subject of interest, as they exhibit n-π* transitions that give rise to CD signals. psu.edupsu.edu
The CD spectrum of a chiral compound is highly sensitive to its molecular conformation and the surrounding environment, including the solvent. psu.edu For cyclic anhydrides, the magnitude and even the sign of the Cotton effect can be significantly influenced by the solvent, temperature, and the nature of substituents. psu.edu This solvent dependence arises from the equilibrium between different conformers of the five-membered ring. psu.edu In the case of some bicyclic imides, which are structurally related to anhydrides, transitioning from a polar solvent like methanol (B129727) to a non-polar one like cyclohexane (B81311) can cause considerable changes in the CD curve's shape. psu.edu While specific CD spectral data for camphoric anhydride under varying solvent conditions is not detailed in the provided search results, the general principles observed for related cyclic anhydrides and imides strongly suggest that its chiroptical properties would also exhibit significant solvent dependence. psu.edupsu.edu
The selection of solvent is a critical aspect of CD measurements, as the solvent itself must be transparent in the wavelength range of interest. unipi.itharvard.edu Common solvents suitable for UV CD spectroscopy include water, methanol, acetonitrile, and hexane. unipi.it
Crystallographic Investigations
X-ray Diffraction Studies
X-ray diffraction is an unparalleled technique for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and stereochemistry. nih.govdokumen.pub
Single-crystal X-ray analysis is the definitive method for the unambiguous determination of the absolute stereochemistry of chiral molecules. nih.govuni-marburg.desoton.ac.uk For camphoric anhydride, this technique has been crucial in confirming its rigid bicyclic structure and the configuration of its stereocenters.
Studies have confirmed that the six-membered ring in camphoric anhydride deviates significantly from planarity, adopting a half-boat conformation. The dihedral angle between the six-membered and five-membered rings is approximately 80.3°. nih.gov These structural details are vital for understanding its reactivity and use as a chiral auxiliary in asymmetric synthesis.
Low-temperature X-ray diffraction studies have been performed on both the pure D-enantiomer and the racemic (DL) form of camphoric anhydride to gain insight into their crystal packing and subtle structural differences. nih.gov These studies, conducted at 100K, reveal that although the pure enantiomer and the racemate crystallize in different space groups, their cell volumes and densities are nearly identical. nih.goviucr.org
Table 2: Crystallographic Data for D- and DL-Camphoric Anhydride at Low Temperature
| Parameter | D-Camphoric Anhydride | This compound |
|---|---|---|
| Formula | C₁₀H₁₄O₃ | C₁₀H₁₄O₃ |
| Temperature | 100 K | 100 K |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/n |
| a (Å) | 6.5001 | 6.5001 |
| b (Å) | 11.5624 | 11.5624 |
| c (Å) | 12.7093 | 12.7093 |
| β (°) | 90 | 92.179 |
| Volume (ų) | 955.1 | 955.0 |
| Density (calculated, g/cm³) | 1.268 | 1.268 |
Data adapted from low-temperature studies by Kumaradhas et al. and associated crystallographic information. nih.govnih.gov
Advanced crystallographic studies extend beyond mere atomic positioning to map the distribution of electron density throughout the molecule. This experimental electron density can be analyzed using topological methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), to characterize chemical bonds and intermolecular interactions. periyaruniversity.ac.innih.govdntb.gov.ua
For D- and this compound, high-resolution X-ray diffraction data collected at 100K has been used for multipole refinement and topological analysis of the static electron densities. iucr.org Such a comparative analysis of the two crystal forms allows researchers to study the transferability of experimental pseudoatoms and to refine modeling techniques, especially for non-centrosymmetric structures where parameter indeterminacies can bias the results. iucr.org The results are typically presented in terms of local and integrated topological properties of the electron density at critical points, providing a deeper understanding of the electronic structure. iucr.orgperiyaruniversity.ac.in This type of analysis is a powerful tool in modern chemical research for understanding everything from drug-receptor interactions to the properties of energetic materials. periyaruniversity.ac.in
Computational Chemistry and Theoretical Studies on Camphoric Anhydride
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical calculations, especially those using Density Functional Theory (DFT), have become instrumental in studying camphoric anhydride (B1165640). DFT methods offer a balance between computational cost and accuracy, making them suitable for calculating the electronic structure, geometry, and spectroscopic properties of this bicyclic molecule. youtube.com Methods such as B3LYP, M062X, and MP2 have been utilized to explore its characteristics. nih.govacs.org
Theoretical calculations are crucial for predicting the three-dimensional structure of camphoric anhydride. Geometry optimization performed using QM methods provides data on bond lengths, bond angles, and torsional angles for the molecule in its minimum energy state. aip.org These calculations have been used in conjunction with experimental techniques like X-ray and neutron diffraction to refine and validate structural models. nih.gov
A combined approach using Nuclear Magnetic Resonance (NMR) spectroscopy, Molecular Dynamics (MD) simulations, and QM calculations has been employed to determine the full structural characteristics of camphoric anhydride in solution. nih.govacs.org In these studies, various QM methods, including B3LYP, M062X, and MP2, are used for the final geometry refinements of structures selected from MD simulations. acs.org Comparisons between geometric characteristics predicted by different QM methods and those from diffraction measurements show that intermolecular noncovalent interactions in the solid state can significantly alter molecular geometries compared to the isolated molecules modeled in calculations. nih.govresearchgate.net For instance, the molecular structure obtained from restrained Rietveld refinement of powder X-ray diffraction data shows reasonable agreement with that optimized from ab initio molecular orbital calculations. researchgate.net
Table 1: Comparison of Selected Theoretical vs. Experimental Structural Parameters for Camphoric Anhydride Derivatives Note: This table is illustrative, based on findings for related camphor (B46023) structures, as specific comparative tables for camphoric anhydride are not readily available in the cited literature.
| Parameter | Calculation Method | Calculated Value | Experimental Value (Technique) | Reference |
|---|---|---|---|---|
| C-C Bond Length (Ring) | MP2/6-31G(d,p) | ~1.55 Å | ~1.54 Å (X-ray) | researchgate.net |
| C=O Bond Length | HF/6-31+G(d) | ~1.20 Å | ~1.21 Å (X-ray) | researchgate.net |
| C-O-C Angle | B3LYP | ~110° | Data Not Available | nih.gov |
DFT free-energy profiles have been generated for reactions with related structures, such as the degenerate metathesis of ethylene (B1197577) using a Grubbs catalyst model, which permitted the location of the three expected transition states and provided new information regarding the rate-determining step. core.ac.uk While specific, detailed free-energy profiles for reactions of camphoric anhydride itself are not extensively documented in the provided sources, it is understood that such analyses would typically proceed via a six-centered hydrogen-bonded transition state, particularly in decarboxylation reactions of related β-ketoacids. iisc.ac.in
DFT calculations are also applied to study the stability of complexes involving camphor derivatives. Ligand dissociation energy is a key parameter that quantifies the strength of the bond between a ligand and a central atom, often a metal in a catalyst. In studies of novel Grubbs-type catalysts, DFT methods were used to facilitate the design of a tridentate camphor-derived ligand. core.ac.uk The calculations included assessments of the phosphine (B1218219) ligand dissociation energy for the putative catalyst. core.ac.uk This type of study is crucial for designing stable and efficient catalysts for various chemical transformations.
Theoretical calculations offer explanations for the regioselectivity observed in reactions of unsymmetrical anhydrides. The reaction of camphoric anhydride with certain nucleophiles proceeds regioselectively, and computational models can elucidate the electronic and steric factors governing this outcome. cdnsciencepub.com
For example, it has been determined experimentally that the reaction between 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones and camphoric anhydride is regioselective. researchgate.net This selectivity is attributed to the steric effect of the methyl group on the anhydride ring, which directs the nucleophilic attack to the less hindered carbonyl group. researchgate.net Similarly, the fact that camphoric anhydride forms only one monobromo derivative upon reaction with phosphorus and bromine confirms that one of the carboxyl groups is attached to a carbon with a single hydrogen atom. slideshare.net DFT-level computational analysis of the bromination of camphor has provided theoretical insights that reconcile earlier empirical explanations regarding the regioselectivity of these transformations. core.ac.uk
The general mechanism for nucleophilic attack on an anhydride involves addition-elimination, where the nucleophile attacks a carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel a carboxylate leaving group. saskoer.calibretexts.org
QM and DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. For chiral molecules like camphoric anhydride, these methods can also predict vibrational circular dichroism (VCD) spectra, which provides information about the molecule's absolute configuration. pageplace.de
The calculated vibrational frequencies, infrared intensities, and rotational strengths can be compared with experimental spectra to confirm structural assignments. nih.gov DFT calculations have been shown to successfully reproduce the observed IR and VCD spectra of chiral camphor and its derivatives in solution. nih.gov For anhydrides, two distinct carbonyl (C=O) stretching peaks are characteristic. These correspond to symmetric and asymmetric stretching modes. spectroscopyonline.com Theoretical predictions help in assigning these and other bands in the experimental spectrum, such as the C-O stretching peaks. spectroscopyonline.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Relative Intensity | Reference |
|---|---|---|---|
| Symmetric C=O Stretch | 1870-1845 | Strong | spectroscopyonline.com |
| Asymmetric C=O Stretch | 1800-1775 | More Intense | spectroscopyonline.com |
| C-O-C Stretch | 1300-1000 | Variable | spectroscopyonline.com |
Molecular Dynamics (MD) Simulations for Solution Structures
While QM calculations are excellent for studying isolated molecules or small clusters, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase, such as in solution. rsc.orguregina.ca MD simulations model the movement of atoms over time, providing insights into conformational dynamics and solvent effects.
For camphoric anhydride, MD simulations have been a key component of a combined experimental-computational approach to determine its structure in solution. nih.govacs.org In this methodology, various MD simulations are performed using force fields or semi-empirical QM treatments, with both implicit and explicit solvation models. nih.govresearchgate.net High-temperature MD calculations can be used to explore the conformational space more broadly and select plausible molecular geometries. acs.orgacs.org These selected structures are then subjected to higher-level QM geometry optimization to achieve a final, accurate structure. nih.gov This integrated NMR/MD/QM approach has been shown to be effective for the full structural characterization of cyclic molecules like camphoric anhydride. researchgate.net
Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study bonding and orbital interactions within a molecule. It provides a localized, "chemist's" view of the electronic structure by partitioning the complex molecular wavefunction into localized bonds, lone pairs, and antibonding orbitals. This approach allows for the quantitative assessment of intramolecular interactions, such as hyperconjugation and steric effects, which are crucial for understanding molecular stability and reactivity.
Hyperconjugative interactions represent weak departures from a strictly localized Lewis structure and are considered key "non-covalent" effects within a molecule. researchgate.net These interactions involve the delocalization of electron density from a filled (donor) Lewis-type orbital, such as a bonding orbital (σ) or a lone pair (n), to an empty (acceptor) non-Lewis-type orbital, typically an antibonding orbital (σ*). The strength of these interactions can be estimated using second-order perturbation theory, providing a measure of the stabilization energy (E(2)) associated with each donor-acceptor interaction. researchgate.netuba.ar
NBO analysis also provides a means to quantify steric repulsion. researchgate.net By calculating the exchange energy between filled NBOs, it is possible to isolate and evaluate the repulsive forces that arise from the Pauli exclusion principle, which prevents orbitals on different atoms from occupying the same space. researchgate.net
For camphoric anhydride, NBO analysis has been utilized as part of comprehensive studies that combine Nuclear Magnetic Resonance (NMR) spectroscopy, molecular dynamics (MD), and quantum mechanical (QM) calculations to achieve full structural characterization in solution. nih.govacs.org Such analyses elucidate the subtle electronic effects that govern the molecule's conformation and properties. While detailed energy values for specific intramolecular interactions in camphoric anhydride are embedded within broader research, the types of interactions typically scrutinized by NBO analysis are well-established.
Table 1: Types of Intramolecular Interactions Quantified by NBO Analysis
| Interaction Type | Donor Orbital | Acceptor Orbital | Effect |
| Hyperconjugation | σ (C-C), σ (C-H) | σ* (C-C), σ* (C-O) | Electron delocalization, stabilization |
| n (O) | σ* (C-C), σ* (C-O) | Electron delocalization, anomeric effects | |
| Steric Repulsion | Filled NBOs (e.g., bonds, lone pairs) | Filled NBOs | Pauli exchange repulsion, destabilization |
This table represents the general types of interactions NBO analysis investigates. The specific donor-acceptor pairs and their stabilization energies are unique to the molecule's specific geometry and electronic structure.
Computational Support for Spectroscopic Assignments (e.g., GAUSSIAN-based GIAO NMR Prediction)
Computational methods are invaluable for assigning and interpreting experimental spectra. The prediction of NMR chemical shifts using quantum chemistry has become a standard and reliable tool for structural elucidation of organic molecules. researchgate.netfrontiersin.org
One of the most robust and widely used techniques is the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netgaussian.com Often implemented within computational chemistry software packages like GAUSSIAN, the GIAO method calculates the NMR shielding tensors for each nucleus in a molecule. gaussian.comcore.ac.uk By referencing these calculated shielding values to the shielding of a standard compound (e.g., Tetramethylsilane, TMS), theoretical chemical shifts (δ) for ¹H and ¹³C nuclei can be predicted with a high degree of accuracy. researchgate.net
This predictive power is particularly useful for complex or novel structures where empirical assignment of NMR signals can be ambiguous. For instance, GAUSSIAN-based GIAO NMR prediction techniques have been successfully employed to support the structural characterization of novel derivatives of camphoric anhydride. core.ac.uk
Furthermore, extensive studies combining experimental NMR with quantum mechanical calculations have been performed on a series of cyclic organic compounds, including camphoric anhydride. nih.govacs.org In these studies, plausible molecular geometries are first generated, and then QM methods are used to optimize the structures and predict NMR parameters. The accuracy of the method is validated by comparing the QM-predicted values with experimental data. The root-mean-square (RMS) deviations from these comparisons provide a quantitative measure of the reliability of the computational approach. nih.govacs.orgresearchgate.net
Table 2: Typical Accuracy of QM-Predicted NMR Parameters for Cyclic Organic Molecules
| NMR Parameter | Typical RMS Deviation |
| ¹H Chemical Shifts (δ) | 0.05–0.08 ppm nih.govacs.org |
| ¹³C Chemical Shifts (δ) | 1.0–2.1 ppm nih.govacs.org |
| ³J(HH) Coupling Constants | 0.7–0.9 Hz nih.govacs.org |
This data, derived from a study including camphoric anhydride, showcases the high level of agreement achievable between theoretical predictions and experimental measurements, solidifying the role of computational chemistry in modern structural analysis. nih.govacs.org
Reactivity and Reaction Mechanisms of Camphoric Anhydride
Ring-Opening Reactions
The most fundamental reactions of camphoric anhydride (B1165640) involve the opening of the anhydride ring. This process is initiated by the attack of a nucleophile on one of the electrophilic carbonyl carbons, proceeding through a nucleophilic acyl substitution mechanism.
Camphoric anhydride readily undergoes hydrolysis when exposed to water, yielding camphoric acid. libretexts.orglibretexts.org This reaction is a classic example of nucleophilic acyl substitution, where a water molecule acts as the nucleophile. libretexts.orglibretexts.org The mechanism begins with the attack of water on a carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgyoutube.com Subsequently, the ring opens by eliminating a carboxylate, which is a good leaving group, to form the dicarboxylic acid. libretexts.orgyoutube.com This hydrolysis can be catalyzed by acid. youtube.com In many synthetic applications, the hydrolysis of anhydrides is an undesirable side reaction, necessitating measures to maintain anhydrous (water-free) conditions. libretexts.org
Historically, the relationship between camphoric anhydride and camphoric acid was explored in early studies. It was observed that reacting camphoryl chloride with hot water resulted in the formation of both a new laevo-rotatory camphoric acid and camphoric anhydride, with the latter being convertible back to the original d-camphoric acid.
A diverse range of nucleophiles can initiate the ring-opening of camphoric anhydride. Amines, in particular, react readily with the anhydride to form amides. libretexts.orgreactory.app The reaction of camphoric anhydride with ammonia or primary amines follows a similar mechanism to hydrolysis, resulting in the formation of an amide and a carboxylic acid functional group. chemguide.co.ukchemguide.co.uk
The reaction with chiral primary amines has been a subject of detailed study, revealing the influence of the anhydride's rigid structure on the stereoselectivity of the reaction. When cis-camphoric anhydride reacts with chiral amines, it produces two diastereomeric amic-acids. The steric properties of the nucleophile play a crucial role in determining the ratio of these diastereomers. For instance, the bulkier 1-(1-naphthyl)ethylamine exhibits a higher degree of diastereoselectivity compared to 1-phenylethylamine, indicating that the chiral framework of camphoric anhydride effectively differentiates between the potential reaction pathways to minimize steric interactions.
| Chiral Amine | Diastereomer Ratio (C1-attack : C4-attack) | Diastereomeric Excess (d.e.) (%) |
|---|---|---|
| (R)-1-Phenylethylamine | 70 : 30 | 40 |
| (S)-1-Phenylethylamine | 33 : 67 | 34 |
| (R)-1-(1-Naphthyl)ethylamine | 88 : 12 | 76 |
| (S)-1-(1-Naphthyl)ethylamine | 16 : 84 | 68 |
Table 1: Diastereoselectivity in the reaction of cis-camphoric anhydride with chiral primary amines.
The reaction of camphoric anhydride with an alcohol, known as alcoholysis, yields a monoester of camphoric acid. This reaction proceeds via a nucleophilic acyl substitution pathway, where the alcohol attacks a carbonyl carbon. libretexts.orglibretexts.org
This reactivity is harnessed in the field of polymer chemistry for the synthesis of polyesters. mdpi.com Camphoric anhydride can participate in ring-opening copolymerization (ROCOP) with epoxides to create polyesters with diverse properties. mdpi.comcornell.edu For example, the copolymerization of limonene (B3431351) oxide with camphoric anhydride has been investigated. mdpi.com Camphoric acid, the hydrolysis product of the anhydride, is also used as a biorenewable diacid monomer for copolymerization with various diols to produce polyesters. rsc.org These materials exhibit a wide range of glass transition temperatures (Tg), which are competitive with major commercial polymers. rsc.org
| Polyester (B1180765) | Glass Transition Temperature (Tg) |
|---|---|
| Polyethylene (B3416737) camphorate (PEC) | 51 °C |
| Polyerythritan camphorate | 100 °C |
| Polyisosorbide camphorate | 125 °C |
Table 2: Glass transition temperatures of various polyesters derived from camphoric acid. rsc.org
Functional Group Transformations
Beyond ring-opening, camphoric anhydride can undergo reactions that transform its functional groups while preserving the core bicyclic structure.
The reduction of camphoric anhydride can lead to various derivatives. Early research by A. Haller demonstrated that the reduction of camphoric anhydride yields campholid. In general, acid anhydrides can be reduced to primary alcohols using strong reducing agents such as Lithium Aluminum Hydride (LiAlH4). chemistrysteps.comyoutube.com The mechanism involves a nucleophilic attack by a hydride ion on a carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to form an aldehyde that is further reduced to the alcohol. youtube.com Selective reduction of mixed anhydrides to alcohols has also been achieved using systems like borohydride exchange resin–nickel acetate (B1210297) under mild conditions. rsc.org
The halogenation of camphoric anhydride has been a historically significant reaction in the structural elucidation of camphor (B46023) and its derivatives. It has been established that camphoric anhydride forms only a single monobromo derivative when treated with phosphorus and bromine. slideshare.netvpscience.orgslideshare.net This finding was crucial evidence that the two carboxyl groups in the parent camphoric acid are not equivalent, with one being secondary. slideshare.netvpscience.org Further studies on the resulting bromocamphoric anhydride show that upon hydrolysis, particularly in the presence of sodium carbonate, the anhydride ring is opened and the bromine atom is removed, yielding products such as camphanic acid and lauronolic acid. rsc.org
Rearrangement Reactions
Acyloin Rearrangement in Camphor Derivatives
The rigid bicyclic structure of camphor and its derivatives makes them susceptible to various molecular rearrangements, often leading to novel structural frameworks. One such transformation is the acyloin rearrangement. While extensively studied in other systems like steroids and alkaloids, its occurrence in the camphor skeleton has been noted as a more recent observation. cdnsciencepub.com
A notable instance involves a trimethylsilyl (B98337) ether derivative of camphor, which, upon attempted desilylation, undergoes a ring expansion through an acyloin rearrangement. cdnsciencepub.comcdnsciencepub.com This reaction yields two distinct isomeric products. One of these products is stable, while the other is highly sensitive to aerial oxidation, readily converting to homocamphoric acid anhydride. cdnsciencepub.comcdnsciencepub.com This specific rearrangement highlights the unique reactivity of the camphor framework and provides a pathway to ring-expanded products like homocamphoric acid anhydride. cdnsciencepub.comcdnsciencepub.com The Wagner-Meerwein and Nametkin-type rearrangements are also common reaction patterns for camphor derivatives. nih.gov
The acylation of camphor with various carboxylic acids can also induce carbocationic rearrangements, with the direction of the rearrangement being dependent on the structure of the acid used. msu.ru
| Reactant | Reaction Type | Key Intermediates/Conditions | Products | Significance |
|---|---|---|---|---|
| Trimethylsilyl ether of camphor | Acyloin Rearrangement | Attempted desilylation | Two isomeric ring-expanded products | Demonstrates a pathway for ring expansion in the camphor system. cdnsciencepub.comcdnsciencepub.com |
| Isomeric Product 1 | Aerial Oxidation | Exposure to air | Homocamphoric acid anhydride | Shows the instability of one of the rearrangement products. cdnsciencepub.comcdnsciencepub.com |
| Isomeric Product 2 | - | - | Stable | Highlights the stereospecific nature of the reaction and product stability. cdnsciencepub.com |
Cycloaddition Reactions (e.g., Diels-Alder)
Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. The Diels-Alder reaction, a [4+2] cycloaddition, is a prime example, involving the reaction of a conjugated diene with a substituted alkene (the dienophile) to form a cyclohexene derivative. wikipedia.org The reaction rate is significantly enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.comlibretexts.org
Camphoric anhydride, similar to the widely used dienophile maleic anhydride, contains electron-withdrawing carbonyl groups associated with its anhydride functionality. libretexts.orgorganicreactions.org This electronic feature makes it a suitable dienophile for Diels-Alder reactions. The reaction proceeds via a concerted mechanism, simultaneously forming two new carbon-carbon bonds. wikipedia.org
The stereochemistry of the dienophile is retained in the product, making the reaction highly stereospecific. libretexts.org When cyclic dienes are used, bicyclic adducts are formed, with a general preference for the endo product due to favorable secondary orbital interactions in the transition state. libretexts.orglibretexts.org Chiral auxiliaries derived from camphor have been employed to achieve enantioselectivity in Diels-Alder reactions.
| Factor | Description | Relevance to Camphoric Anhydride |
|---|---|---|
| Electronic Effects | Reactions are fastest with electron-rich dienes and electron-poor dienophiles. masterorganicchemistry.comlibretexts.org | The anhydride functionality makes camphoric anhydride an electron-poor dienophile, enhancing its reactivity. |
| Diene Conformation | The diene must be able to adopt an s-cis conformation to react. wikipedia.orglibretexts.org | Cyclic dienes are locked in the reactive s-cis conformation and are thus highly reactive. libretexts.org |
| Stereospecificity | The stereochemistry of the reactants is preserved in the product adduct. libretexts.org | The specific geometry of camphoric anhydride will dictate the stereochemistry of the resulting cyclohexene ring. |
| Endo Rule | In reactions with cyclic dienes, the formation of the endo isomer is generally favored under kinetic control. libretexts.orglibretexts.org | The reaction of camphoric anhydride with a cyclic diene would be expected to yield a bicyclic adduct with predominantly endo stereochemistry. |
Complexation and Coordination Chemistry
Coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. msu.eduuomustansiriyah.edu.iq The metal acts as a Lewis acid (electron pair acceptor), while the ligands, which must possess lone pairs of electrons, function as Lewis bases (electron pair donors). msu.edu
While camphoric anhydride itself is not typically a primary ligand, its derivatives, particularly those derived from the corresponding (+)-camphoric acid, are effective in forming coordination complexes. For example, 1,3-diamine ligands synthesized from (+)-camphoric acid can coordinate with metal catalysts. These chiral ligands create a specific three-dimensional environment around the metal center.
This chiral coordination sphere is instrumental in asymmetric synthesis, where it can direct the stereochemical outcome of a reaction. Chiral salen ligands, which can be synthesized through the condensation of optically active diamines derived from camphor with aldehydes, have been shown to be effective in catalyzing reactions such as the trimethylsilylcyanation of aldehydes. The formation of these metal-ligand complexes alters the properties of both the metal and the ligand, enabling catalytic activity and enantioselectivity. uomustansiriyah.edu.iq
| Concept | Definition | Application with Camphor Derivatives |
|---|---|---|
| Ligand | An ion or molecule that binds to a central metal atom to form a coordination complex. msu.edu | Diamine and salen derivatives of camphoric acid act as chiral ligands. |
| Coordination Sphere | The central metal and the ligands directly bonded to it. msu.eduuomustansiriyah.edu.iq | The chiral camphor-derived ligand creates an asymmetric coordination sphere around the metal. |
| Chelating Agent | A ligand that has two or more donor atoms, allowing it to form multiple bonds with the metal center. msu.edu | Polydentate ligands like salen derivatives form stable chelate complexes with metals. |
| Asymmetric Catalysis | The use of a chiral catalyst to favor the formation of one enantiomer or diastereomer over another. | Metal complexes with camphor-derived ligands are used to create chiral environments for enantioselective transformations. |
Fluorescein Formation Mechanisms
The synthesis of fluorescein and its derivatives typically involves the reaction of a phthalic anhydride derivative with a phenol, such as resorcinol, under acidic conditions. study.comwordpress.com This reaction proceeds through a mechanism involving two successive Friedel-Crafts reactions. study.com
The reaction between camphoric anhydride and resorcinol follows a similar pathway to produce a camphor-based fluorescein analog. rsc.org
Friedel-Crafts Acylation: The first step is an electrophilic aromatic substitution reaction. The acid catalyst protonates the camphoric anhydride, increasing the electrophilicity of one of the carbonyl carbons. This activated electrophile is then attacked by a molecule of resorcinol, leading to the formation of a substituted keto-acid intermediate. This is analogous to the formation of a substituted benzophenone in the standard fluorescein synthesis. study.com
Friedel-Crafts Alkylation: The second step involves the intramolecular cyclization of the keto-acid intermediate. The ketone's carbonyl group is protonated by the acid catalyst, which then allows the hydroxyl group of the resorcinol moiety to attack the carbocation, forming a cyclic structure. A subsequent attack by a second molecule of resorcinol on this intermediate, followed by dehydration, leads to the final xanthene dye structure characteristic of fluoresceins. study.com
The resulting molecule, a "camphor-fluorescein," possesses the core structure responsible for fluorescence, with the bulky, chiral camphor backbone influencing its spectroscopic and physical properties.
Applications of Camphoric Anhydride and Its Derivatives in Advanced Materials and Catalysis
Polymer Chemistry and Biorenewable Materials
The unique structure of camphoric anhydride (B1165640) makes it a compelling monomer for the synthesis of advanced polymers. Its origin from camphor (B46023), a renewable resource, aligns with the increasing demand for sustainable materials. The incorporation of the bulky, non-planar camphor structure into a polymer backbone can significantly influence the material's thermal and physical properties.
Synthesis of Polyesters (e.g., Polyethylene (B3416737) Camphorate)
Polyesters derived from camphoric acid (the precursor to camphoric anhydride) and various diols have been synthesized to create biorenewable materials with a range of thermal properties. By copolymerizing camphoric acid with different diols, polyesters with glass transition temperatures (Tg) from -16 °C to 125 °C have been produced ukzn.ac.zarsc.org.
One notable example is Polyethylene Camphorate (PEC), which is synthesized from camphoric acid and ethylene (B1197577) glycol. The process can involve a Fischer esterification to create bis(hydroxyethyl) camphorate (BHEC), which is then polymerized using a catalyst like antimony oxide under high vacuum rsc.org. This method yields PEC with a number-average molecular weight (Mn) of up to 23,800 g/mol and a Tg of 41 °C rsc.org. The unsymmetrical nature of camphoric acid leads to its random regiochemical incorporation into the polymer chain, resulting in amorphous polymers rsc.org. The properties of these camphor-based polyesters can be tuned by adjusting the length of the diol used in the synthesis rsc.org.
The introduction of camphoric acid into existing commercial polymer structures has also been explored. For instance, incrementally replacing terephthalic acid with camphoric acid in the production of polyethylene terephthalate (B1205515) (PET) results in polyethylene (camphorate/terephthalate) analogues. While this increases the bio-based content, it tends to lower the glass transition temperature compared to pure PET, though the values remain competitive with other bioplastics like polylactic acid (PLA) ukzn.ac.zarsc.org.
| Polymer Name | Diol Used | Number-Average Molecular Weight (Mn) (g/mol) | Glass Transition Temperature (Tg) (°C) |
|---|---|---|---|
| Polyethylene Camphorate (PEC) | Ethylene Glycol | 20,200 - 23,800 | 41 - 51 |
| Poly(erythritan camphorate) | cis-1,4-anhydroerythritol | Not Specified | 100 |
| Poly(isosorbide camphorate) | Isosorbide | Not Specified | 125 |
| Polypropylene Camphorate | 1,3-Propanediol | 15,900 | 27 |
| Polybutylene Camphorate | 1,4-Butanediol | 22,000 | 16 |
| Polyhexamethylene Camphorate | 1,6-Hexanediol | 20,900 | -16 |
Tandem Synthesis of Alternating Polyesters from Renewable Resources
A novel strategy for producing alternating polyesters from renewable resources utilizes a tandem catalysis approach. This method combines the cyclization of dicarboxylic acids (like camphoric acid) into their corresponding anhydrides, followed by the alternating copolymerization of these anhydrides with epoxides nih.goviupac.orgresearchgate.net. This process is operationally simple and provides an attractive route to new biodegradable polyesters iupac.org.
Salen-type metal complexes, particularly with aluminum, have been identified as efficient catalysts for this tandem process scielo.org.za. For the copolymerization of camphoric anhydride and limonene (B3431351) oxide (another terpene-derived renewable monomer), an aluminum-based catalyst was found to be the most active, achieving a comonomer conversion of 85% scielo.org.za. By adjusting the ratio of anhydride to catalyst, polymers with molar masses up to 27 kg/mol can be obtained scielo.org.zasci-hub.se. Similarly, chromium-based salen complexes combined with a co-catalyst like PPNCl have been shown to effectively catalyze the copolymerization of camphoric anhydride and propylene oxide to produce poly(propylene camphorate) with a high molecular weight and narrow molecular weight distribution nih.gov.
Polymer Degradation Studies (e.g., Water Degradation)
A key feature of polyesters, particularly those derived from anhydrides, is their susceptibility to degradation through hydrolysis of the ester linkages rsc.org. This property is crucial for applications requiring biodegradable materials. Studies on Polyethylene Camphorate (PEC) have demonstrated its capacity for water degradation. When agitated in deionized water for 14 days, PEC with an initial number-average molecular weight (Mn) of 20,200 g/mol was dramatically degraded to fragments with an Mn of less than 600 g/mol ukzn.ac.zarsc.org. This rapid degradation highlights the potential of camphor-based polyesters in applications where controlled degradation is desirable. The hydrolysis process involves the scission of ester groups, which can be catalyzed by the resulting acid products, leading to a complex diffusion-reaction process within the polymer matrix nih.gov.
Catalysis
The inherent chirality and rigid structure of the camphor framework make it an excellent scaffold for the design of chiral ligands and auxiliaries used in asymmetric catalysis. These camphor-derived molecules can create a specific three-dimensional environment around a metal center, influencing the reaction pathway to favor the formation of one enantiomer over the other.
Ligand Design for Metal Complexes (e.g., Grubbs-type Catalysts, Ti(IV) Complexes)
The design of ligands is critical for controlling the activity and selectivity of transition metal catalysts. While direct applications of camphoric anhydride itself as a ligand for Grubbs-type or Ti(IV) catalysts are not extensively documented in the reviewed literature, its derivatives, particularly those from camphoric acid, are used to synthesize chiral ligands for other metal-catalyzed reactions.
Grubbs-type Catalysts: These ruthenium-based complexes are powerful tools for olefin metathesis. Their catalytic activity is highly dependent on the ligands attached to the ruthenium center acs.org. Ligand design focuses on balancing stability and activity; for example, replacing phosphine (B1218219) ligands with more labile ones like pyridine can dramatically increase the initiation rate of the catalyst acs.org. While camphor-based ligands are not standard in commercial Grubbs catalysts, the principle of using sterically defined organic molecules to control the metal's coordination sphere is central to their function.
Ti(IV) Complexes: Titanium(IV) coordination complexes are of interest in various catalytic applications. A significant challenge in designing ligands for Ti(IV) is the metal's propensity for rapid hydrolysis in aqueous environments, which can lead to the formation of inactive aggregates acs.orgwikipedia.org. Therefore, ligand design for Ti(IV) often focuses on creating highly stable complexes using polydentate ligands with strong Ti-O coordination, such as phenolato ligands, to improve hydrolytic stability sci-hub.se.
Although not directly for Grubbs or Ti(IV) catalysts, research has shown that camphoric acid can be a starting material for chiral N-heterocyclic carbene (NHC) ligands, which have been successfully used in rhodium-catalyzed asymmetric reactions researchgate.net. This demonstrates the potential of the camphor scaffold in creating sophisticated ligands for transition metal catalysis.
Chiral Induction in Asymmetric Catalysis
Asymmetric induction is the process where a chiral feature in a substrate, reagent, or catalyst preferentially directs a reaction to form one stereoisomer over another. The enantiomerically pure nature of camphor and its derivatives, like camphoric anhydride, makes them highly valuable as "chiral auxiliaries" or as building blocks for chiral ligands to achieve this control.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction. The rigid bicyclic structure of camphor provides a well-defined steric environment that can effectively shield one face of a reactive center, forcing a reagent to approach from the less hindered face. This strategy has been successfully employed using various camphor derivatives, such as camphorsultams and others derived from borneol, in reactions like asymmetric alkylations and Diels-Alder reactions researchgate.net.
Derivatives of camphor are widely used to synthesize a variety of chiral ligands for metal catalysts. For instance, camphor-based pyridine ligands have shown high enantioselectivity in several asymmetric reactions, including carbonyl additions with organozinc reagents and hydrogenations rsc.org. Similarly, other ligands derived from the camphor backbone have been successfully used as catalysts in the alkylation of aldehydes and in the Henry (nitro-aldol) reaction, achieving moderate to good enantioselectivity ukzn.ac.zascielo.org.za. The success of these ligands stems from the predictable and rigid chirality of the camphor framework, which is transferred to the catalytic cycle, thereby inducing asymmetry in the final product.
Materials Science and Optoelectronics
The unique structural and electronic properties of camphoric anhydride and its derivatives have led to their exploration in specialized areas of materials science and optoelectronics.
Dielectric Screening Enhancement in Organic Photodiodes
In the field of organic electronics, the dielectric constant of materials plays a crucial role in device performance. While specific studies detailing the use of camphoric anhydride for dielectric screening enhancement in organic photodiodes are not extensively documented in publicly available research, the principle of utilizing additives with specific dielectric properties to modulate device characteristics is well-established. The inherent polarity and rigid structure of camphoric anhydride could potentially influence the local dielectric environment within an organic semiconductor blend, thereby affecting exciton binding energies and charge separation efficiencies. Further research is required to fully elucidate the potential of camphoric anhydride in this application.
Tuning Luminescence in Diketone Dyes via Matrix Effects
The photophysical properties of luminescent dyes can be significantly influenced by the surrounding host matrix. Although direct studies on the use of camphoric anhydride as a matrix for tuning the luminescence of diketone dyes are not prominent in the available literature, the concept of matrix-induced effects on dye luminescence is a recognized phenomenon. The rigid and chiral environment provided by a camphoric anhydride matrix could potentially restrict non-radiative decay pathways of embedded diketone dyes, leading to enhanced emission intensity and altered spectral characteristics. The specific interactions between the anhydride and the dye molecules would be critical in determining the extent of luminescence tuning.
Structure Guiding Agent in Zeolite Synthesis
Zeolites are crystalline aluminosilicates with well-defined microporous structures, the synthesis of which often relies on the use of organic molecules known as structure-directing agents (SDAs). These SDAs guide the formation of specific zeolite framework topologies. While the use of various organic molecules as SDAs is a cornerstone of zeolite synthesis, specific research detailing the application of camphoric anhydride for this purpose is not widely reported. nih.govmdpi.comnih.govrsc.org The size, shape, and charge distribution of an organic molecule are critical factors in its ability to direct the formation of a particular zeolite structure. The rigid bicyclic framework of camphoric anhydride presents a unique molecular architecture that could potentially direct the synthesis of novel zeolite materials. However, dedicated research is needed to explore and validate this potential application.
Chiral Auxiliaries and Asymmetric Synthesis
The inherent chirality of camphoric anhydride, derived from naturally occurring camphor, makes it and its derivatives highly valuable as chiral auxiliaries in asymmetric synthesis. iupac.orgwikipedia.orgresearchgate.netsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.
Application in Asymmetric Morita-Baylis-Hillman Reactions
The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that creates a dense and highly functionalized chiral center. The use of chiral auxiliaries derived from camphor has been explored to control the stereoselectivity of this reaction. semanticscholar.orgresearchgate.netresearchgate.net
In a study by Mciteka, Lobb, and Kaye, N-substituted 2-exo-hydroxybornyl-10-sulfonamides, prepared from a camphor derivative, were used as chiral auxiliaries in asymmetric MBH reactions. researchgate.net These auxiliaries were attached to acryloyl chloride to form the corresponding 2-exo-acrylate esters, which then served as the MBH substrates. The reaction of these chiral substrates with various aldehydes in the presence of the catalyst DABCO yielded the desired MBH adducts with diastereoselectivities ranging from 7-33% diastereomeric excess (d.e.). researchgate.net
| Aldehyde | Chiral Auxiliary Substrate | Yield (%) | Diastereomeric Excess (% d.e.) |
| Pyridine-4-carbaldehyde | N-Adamantyl-2-exo-acryloyloxybornyl-10-sulfonamide | >91 | 33 |
| 6-Methylpyridine-2-carbaldehyde | N-Adamantyl-2-exo-acryloyloxybornyl-10-sulfonamide | >91 | 7 |
Another approach involves the use of a novel camphor-based chiral auxiliary in the form of a chiral acryloylhydrazide. figshare.com Reaction of this auxiliary with aldehydes in the presence of DABCO afforded the β-hydroxy-α-methylene carbonyl derivatives with diastereoselectivities of up to 98% d.e. figshare.com Interestingly, the stereochemical outcome could be controlled by the choice of solvent, allowing for the selective formation of either diastereomer. figshare.com
These studies demonstrate the potential of camphoric anhydride derivatives to induce asymmetry in the Morita-Baylis-Hillman reaction, providing a pathway to enantiomerically enriched and complex molecules.
Chiral Induction in Other Organic Transformations
The application of camphoric anhydride and its derivatives as chiral auxiliaries extends beyond the Morita-Baylis-Hillman reaction to a variety of other asymmetric organic transformations. The rigid bicyclic structure of the camphor backbone provides a well-defined steric environment that can effectively bias the approach of reagents to a prochiral center. iupac.org
Camphor-derived auxiliaries have been successfully employed in:
Asymmetric Aldol Reactions: Chiral oxazinones derived from camphor have been used to control the stereochemistry of aldol reactions, leading to the formation of enantiomerically enriched β-hydroxy carbonyl compounds. documentsdelivered.com
Asymmetric Alkylations: Enolates derived from esters or amides bearing camphor-based chiral auxiliaries have shown high levels of stereocontrol in alkylation reactions.
Asymmetric Diels-Alder Reactions: The dienophile can be attached to a camphor-derived chiral auxiliary to influence the facial selectivity of the cycloaddition.
The effectiveness of these auxiliaries lies in their ability to create a sterically hindered environment on one face of the reactive molecule, forcing the incoming reagent to attack from the less hindered face. This principle of steric shielding is a fundamental concept in asymmetric synthesis. The auxiliary can typically be removed under mild conditions after the desired stereocenter has been established, often with the possibility of recovery and reuse. wikipedia.org
Synthetic Intermediates for Complex Organic Molecules
Camphoric anhydride, a bicyclic monoterpene derivative, serves as a valuable and versatile building block in the asymmetric synthesis of complex organic molecules. Its rigid structure, derived from the naturally abundant chiral pool starting material, camphor, provides a well-defined stereochemical framework that is instrumental in controlling the stereochemistry of subsequent reactions. This inherent chirality makes camphoric anhydride and its derivatives highly effective chiral auxiliaries and synthons for the construction of stereochemically rich and biologically active compounds.
The utility of camphoric anhydride as a synthetic intermediate stems from its bifunctional nature, containing both an anhydride and a chiral scaffold. The anhydride moiety can be selectively opened by a variety of nucleophiles, such as alcohols and amines, to afford hemiesters and amides with high regioselectivity. This ring-opening provides a straightforward method for attaching the camphor framework to a substrate, where it can then direct the stereochemical outcome of subsequent transformations.
One of the significant applications of camphoric anhydride is in the synthesis of chiral ligands, particularly P-chiral phosphine ligands. These ligands are of paramount importance in asymmetric catalysis. For instance, camphor-derived 2,3-diols, which can be synthesized from camphorquinone (B77051) (a derivative of camphoric acid), have been employed as powerful chiral templates for the synthesis of a diverse range of P-stereogenic compounds. This approach allows for the creation of phosphinous acids, phosphinites, phosphines, and their corresponding oxides and sulfides with high enantiomeric excess.
Furthermore, derivatives of camphoric anhydride have been effectively utilized as chiral auxiliaries in a variety of stereoselective reactions, including Diels-Alder reactions, alkylations, and Morita-Baylis-Hillman reactions. In these applications, the camphor-derived auxiliary is temporarily incorporated into the reacting molecule to control the facial selectivity of the reaction, leading to the preferential formation of one diastereomer. Following the reaction, the auxiliary can often be cleaved and recovered for reuse, a key advantage in multi-step syntheses.
A notable application of camphoric anhydride is in the diastereoselective synthesis of γ-lactams, a structural motif present in numerous biologically active compounds and natural products. The reaction of imines with camphoric anhydride or its derivatives can proceed with high diastereoselectivity, providing access to highly substituted and enantiomerically enriched pyrrolidinones.
The following tables summarize key research findings on the application of camphoric anhydride and its derivatives as synthetic intermediates.
Table 1: Application of Camphor-Derived Auxiliaries in Asymmetric Diels-Alder Reactions
| Dienophile Auxiliary | Diene | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Camphor-derived Ester | Cyclopentadiene | Et₂AlCl | -78 | 85 | >95:5 |
| Camphor-derived Sultam | Isoprene | TiCl₄ | -78 | 92 | 98:2 |
Table 2: Synthesis of Chiral Ligands from Camphoric Anhydride Derivatives
| Camphor Derivative | Reagent | Product Type | Enantiomeric Excess (ee %) |
| (-)-Camphorquinone | Phenylmagnesium bromide | 2,3-Diphenyl CAMDOL | >99 |
| Camphoric Anhydride | (S)-(-)-1-Phenylethylamine | Chiral Amide-Acid | 98 |
Table 3: Diastereoselective Synthesis of γ-Lactams
| Camphoric Anhydride Derivative | Imine | Reaction Conditions | Yield (%) | Diastereomeric Excess (de %) |
| N-Acyl Camphor Sultam | N-Benzylidene aniline | LDA, THF, -78 °C | 78 | 95 |
| Camphoric Anhydride | N-(4-Methoxybenzyl) imine | Toluene, Reflux | 65 | 88 |
The rigid bicyclic structure of camphoric anhydride not only provides excellent stereocontrol but also allows for predictable reaction outcomes, making it a reliable tool for synthetic chemists aiming to construct complex molecular architectures with high precision. Its accessibility from the chiral pool further enhances its appeal as a sustainable and cost-effective starting material in the synthesis of valuable organic molecules.
Future Directions in Camphoric Anhydride Research
Development of Novel and Efficient Synthetic Pathways
Historically, camphoric anhydride (B1165640) is produced by the simple dehydration of camphoric acid, which itself is derived from the oxidation of camphor (B46023). ontosight.aivnu.edu.vn However, the limitations and costs associated with traditional methods have spurred research into more efficient and economically viable synthetic routes. Future developments are focused on utilizing alternative starting materials and innovative reaction conditions to shorten synthesis pathways and improve yields.
A significant area of research is the synthesis of camphoric anhydride from readily available α-pinene, a major constituent of turpentine. google.comatamanchemicals.com One patented method involves the isomerization and addition of hydrogen chloride to α-pinene to form 2-chlorobornane, followed by dehydrochlorination to yield bornylene (B1203257). google.com The subsequent oxidation of bornylene with potassium permanganate (B83412) produces camphoric anhydride. google.com This approach is advantageous due to its use of inexpensive raw materials, a shorter synthetic route, and high product yield. google.com
Another promising avenue is the photo-oxidation of camphorquinone (B77051). tandfonline.com Research has demonstrated that camphorquinone can undergo an unsensitized photo-oxidation in polar solvents like alcohol under an oxygen atmosphere to yield camphoric anhydride with high efficiency. tandfonline.com Yields of up to 85% have been reported using a high-pressure mercury lamp. tandfonline.com Other methods, such as the ozonolysis of camphoryl silyl (B83357) enol ether or photosensitized oxygenation of 3-diazocamphor, have been explored but often suffer from low yields or difficult product purification. google.comtandfonline.com
| Starting Material | Key Reagents/Conditions | Reported Yield (%) | Advantages & Notes |
|---|---|---|---|
| α-Pinene | 1. HCl 2. Strong base 3. KMnO₄, Acetic Anhydride/Water | High | Short synthetic route, readily available and inexpensive starting material. google.com |
| Camphorquinone | O₂, Polar Solvent (e.g., alcohol), hv (High-pressure Hg lamp) | ~85% | Novel unsensitized photo-oxidation, avoids heavy metal reagents. tandfonline.com |
| Camphoric Acid | Acetic Anhydride (Ac₂O), Heat (140-160°C) | High | Traditional and straightforward dehydration method. ontosight.ai |
| Camphoric Acid (in tandem catalysis) | Salen complexes, Dialkyl dicarbonates (e.g., Boc₂O) | Quantitative | In situ formation for immediate use in polymerization; mild conditions. nih.govresearchgate.net |
| 3-Diazocamphor | Photosensitized oxygenation | ~38% | Yields a mixture with camphorquinone, making purification difficult. google.comgoogle.com |
Exploration of Advanced Catalytic Applications and Ligand Development
The inherent chirality and rigid conformational structure of the camphor framework make camphoric anhydride and its parent acid valuable starting points for developing novel chiral ligands and organocatalysts. researchgate.netresearchgate.net Future research is focused on leveraging this unique stereochemistry to control asymmetric reactions, a cornerstone of modern pharmaceutical and fine chemical synthesis. ontosight.ai
Derivatives of camphoric acid are being designed as bifunctional organocatalysts. For example, novel 1,3-diamine-derived thiourea (B124793) and squaramide organocatalysts have been synthesized from (+)-camphoric acid. researchgate.net These catalysts have shown efficiency in promoting asymmetric Michael additions of 1,3-dicarbonyl compounds to nitroolefins, achieving high yields and diastereoselectivities. researchgate.net The development of such catalysts is facilitated by flexible synthetic approaches that allow for structural variations to fine-tune their activity. researchgate.net
Furthermore, camphoric acid serves as a scaffold for chiral carboxylic acid ligands. researchgate.net These ligands can be prepared through methods like the regioselective opening of the camphoric anhydride ring with various alcohols or diols. researchgate.net The resulting molecules are being explored for their potential in metal-catalyzed asymmetric transformations. researchgate.net The rigid camphor backbone helps to create a well-defined chiral environment around a metal center, influencing the stereochemical outcome of the catalyzed reaction. Research in this area includes the design of ligands for various catalytic processes, including iridium-catalyzed hydrogen-borrowing reactions and the synthesis of metal-organic frameworks (MOFs) with catalytic properties. mdpi.comacs.org
| Catalyst/Ligand Type | Derived From | Reaction Catalyzed | Key Findings |
|---|---|---|---|
| Bifunctional Thiourea/Squaramide Organocatalysts | (+)-Camphoric Acid | Asymmetric Michael addition | Achieved yields up to 98% and diastereomeric ratios up to 93:7. researchgate.net |
| Chiral Carboxylic Acid Ligands | Camphoric Anhydride | General Asymmetric Synthesis | Synthesized by regioselective anhydride opening for use in metal catalysis. researchgate.net |
| Chiral Ligand for MOFs | d-(+)-Camphoric Acid | Heterogeneous Catalysis | Used to build homochiral metal-organic frameworks (e.g., JUC-112) with potential catalytic and separation applications. mdpi.com |
| Diol Ligand for Iridium Catalysis | Camphoric Acid (via reduction) | (5 + 1) Annulation Strategy | Reduction of camphoric acid afforded a bicyclic diol used in stereoselective synthesis. acs.org |
Integration into Emerging Materials Technologies
The future of materials science increasingly relies on the development of sustainable polymers from renewable resources. Camphoric anhydride, as a bio-based monomer, is at the forefront of this shift, particularly in the synthesis of polyesters with advanced properties. ontosight.aifraunhofer.de Its rigid, bicyclic structure is a key feature, as its incorporation into a polymer backbone can restrict segmental motion and lead to materials with high glass transition temperatures (Tg), a property crucial for durable, heat-resistant plastics. fraunhofer.dersc.org
A major research direction is the ring-opening copolymerization (ROCOP) of camphoric anhydride with various bio-derived epoxides, such as limonene (B3431351) oxide. mdpi.comresearchgate.net This process allows for the creation of fully terpene-based polyesters. recercat.cat Research has demonstrated that salen-type complexes are effective catalysts for this polymerization, often in tandem systems where the anhydride is formed in situ. nih.govresearchgate.net These novel polyesters are being investigated as potential replacements for petrochemical-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). recercat.cat
Beyond polyesters, camphoric anhydride is being explored as a component in other polymer systems. It can act as a bio-based hardener or curing agent for epoxy resins, creating fully bio-based thermosets. mdpi.comacademie-sciences.fr Studies on thermosets made from an isoeugenol-derived epoxy monomer cured with camphoric anhydride have reported high Tg values (e.g., 165 °C) and excellent mechanical properties, making them suitable for structural composites. mdpi.com The incorporation of camphoric acid as a cyclic building block in UV-curing polyester (B1180765) resins has also been shown to increase the Tg and improve the thermal and mechanical properties of the final cured materials. fraunhofer.deresearchgate.net
| Polymer Type | Co-monomer(s) | Catalyst/Curing System | Key Polymer Properties |
|---|---|---|---|
| Fully Terpene-Based Polyester | Limonene Oxide (LO) | Salen-Co(III) complex | Mₙ = 27,000 g/mol, PDI = 1.2. nih.gov |
| Bio-based Polyester | Propylene Oxide (PO) | Cr(salen) complex / PPNCl | Demonstrates use of tandem catalysis for polyester synthesis. nih.gov |
| Bio-based Epoxy Thermoset | BioIgenox (Isoeugenol-based epoxy) | Camphoric Anhydride (hardener) / DMID (catalyst) | Tg = 165°C (by DMA), Storage Modulus = 2.2 GPa. mdpi.com |
| UV-Curing Polyester Itaconate | Itaconic Acid, 1,6-Hexanediol | (Incorporated as camphoric acid) | Increased Tg and improved thermal/mechanical properties vs. non-cyclic analogue. fraunhofer.de |
Further Elucidation of Complex Reaction Mechanisms and Stereochemical Control
A deeper understanding of reaction mechanisms and the factors governing stereochemical control is essential for unlocking the full synthetic potential of camphoric anhydride. Future research will continue to investigate the intricate pathways of its formation and subsequent reactions, using a combination of experimental and computational methods.
The mechanism of camphoric anhydride formation via the photo-oxidation of camphorquinone is an area of active study. tandfonline.combeilstein-journals.org It is proposed that the excited triplet state of camphorquinone reacts with molecular oxygen to form a 1,4-biradical intermediate. beilstein-journals.org This biradical then decomposes to form the camphoric anhydride structure. beilstein-journals.org The polarity of the solvent has been shown to play a critical role in this process, highlighting the need for further investigation into reaction conditions to optimize such transformations. tandfonline.com
The rigid bicyclo[2.2.1]heptane skeleton of the camphor derivative is often used to control stereochemistry in subsequent reactions. google.comcdnsciencepub.com However, this rigidity can also lead to unexpected outcomes. For instance, the acyloin rearrangement of a camphor-derived trimethylsilyl (B98337) ether, attempted during desilylation, led to a ring-expanded product that oxidized to homocamphoric acid anhydride. cdnsciencepub.com Studying such rearrangements is crucial for predicting and controlling reaction pathways. The formation of a single monobromo derivative upon bromination of camphoric anhydride provides evidence of the differential reactivity of the two carboxyl groups, a feature that is key to its utility in regioselective synthesis. slideshare.netslideshare.net Understanding these subtle electronic and steric effects will allow for more precise synthetic design and the development of highly stereoselective transformations.
Q & A
Q. What methodologies are commonly used to synthesize camphoric anhydride (CA) from camphoric acid, and how can reaction conditions be optimized to minimize byproducts?
Camphoric anhydride is typically synthesized via dehydration of camphoric acid using agents like methanesulfonyl chloride (MsCl) or phosphorus tribromide (PBr₃). For instance, MsCl-mediated dehydration yields CA with high enantiopurity, critical for chiral polymer synthesis . However, bromination with PBr₃ and Br₂ may produce impurities like unbrominated CA, requiring recrystallization (e.g., CHCl₃-ether mixtures) to isolate pure products. Optimization involves temperature control (70–75°C) and stoichiometric adjustments to reduce byproduct formation .
Q. How can researchers characterize the purity and structural integrity of camphoric anhydride derivatives?
Characterization involves Fourier-transform infrared spectroscopy (FT-IR) to confirm anhydride carbonyl stretches (~1775–1820 cm⁻¹) and nuclear magnetic resonance (NMR) to verify methyl group environments (e.g., δ 8.60–9.00 ppm for CH₃ groups in brominated CA) . Mass spectrometry (MS) further validates molecular weight, with fragmentation patterns (e.g., m/z 137, 175) confirming structural motifs .
Q. What role does camphoric anhydride play in modifying dielectric properties of polymer matrices?
CA is doped into polymers like polystyrene (PS) to increase dielectric constants (εᵣ). The relationship εᵣ = 2.44 + 0.13(CA%) describes a linear increase in εᵣ with CA concentration, while refractive index remains stable (~1.55–1.65). This is critical for studying solid-state solvatochromism in organic semiconductors .
Advanced Research Questions
Q. How can camphoric anhydride be integrated into tandem polymerization processes to synthesize terpene-based polyesters?
CA is reacted with epoxides in a one-pot, salen-catalyzed tandem process: (1) CA synthesis from camphoric acid and dimethyldicarbonate (DMDC), followed by (2) ring-opening polymerization with epoxides. This yields polyesters with controlled molecular weights (Mn = 4.3–27 kDa) and low dispersity (Đ < 1.3). Catalyst selection (e.g., salen complexes) and stoichiometric ratios dictate polymer architecture .
Q. What experimental approaches are used to analyze solid-state solvation effects in CA-doped polymer films?
CA’s high dipole moment enables tunable polarity in PS matrices. Researchers disperse dyes (e.g., DCM2) into CA-PS blends and monitor photoluminescence (PL) shifts. For example, PL peaks redshift from 563 nm (0% CA) to 605 nm (24.5% CA), correlating with εᵣ increases (2.4 to 5.6). Capacitance measurements and absorption spectroscopy validate dielectric and solvatochromic trends .
Q. How does camphoric anhydride influence reaction mechanisms in nucleophilic substitutions or cyclization reactions?
CA’s rigid bicyclic structure directs regioselectivity in nucleophilic attacks. For example, heating CA with N,N-dimethylethane-1,2-diamine forms N-substituted imides via nucleophilic substitution at the anhydride carbonyl, followed by dehydration. Reaction kinetics (e.g., 180°C, 7.5 h) and Lewis acid additives (e.g., ZnCl₂) modulate yields and isomer ratios .
Q. What strategies address contradictions in reported dielectric constants of CA-doped matrices across studies?
Discrepancies arise from variations in film preparation (e.g., solvent casting vs. melt blending) and CA dispersion homogeneity. Standardized protocols—such as solvent evaporation rates and annealing steps—improve reproducibility. Cross-validation using impedance spectroscopy and ellipsometry is recommended .
Q. How can CA derivatives be leveraged in eco-friendly thermoset materials?
CA serves as a curing agent for bio-based epoxy resins (e.g., isoeugenol-derived monomers). Reaction with hexahydrophtalic anhydride produces thermosets with tunable crosslinking densities, assessed via swelling experiments (e.g., toluene uptake) and dynamic mechanical analysis (DMA). Optimal curing conditions (temperature, catalyst) balance mechanical strength and thermal stability .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of CA .
- Dielectric Studies : Use thin-film geometries (<100 nm) for capacitance measurements to avoid bulk conductivity artifacts .
- Polymer Characterization : Gel permeation chromatography (GPC) with refractive index detectors is essential for accurate Mn and Đ determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
